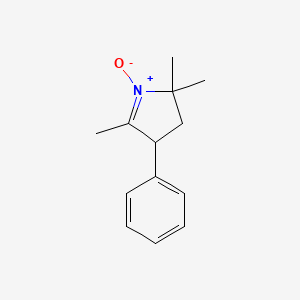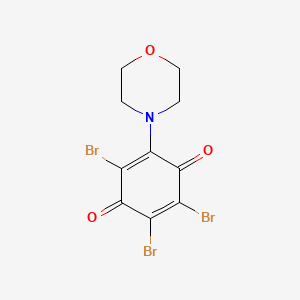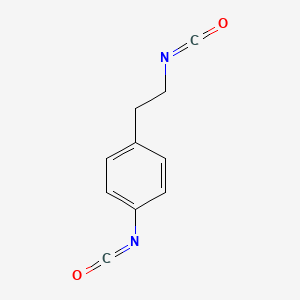
1-Isocyanato-4-(2-isocyanatoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C10H8N2O2. It contains two isocyanate functional groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isocyanato-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 4-(2-aminoethyl)aniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This ensures a steady supply of the compound for further use in manufacturing processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Isocyanato-4-(2-isocyanatoethyl)benzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate these reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1-Isocyanato-4-(2-isocyanatoethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-isocyanato-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of urethane or urea linkages. The molecular targets are typically hydroxyl or amine groups in other molecules, and the pathways involved include nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyanato-4-methylbenzene: Contains a single isocyanate group and a methyl group attached to the benzene ring.
1-Isocyanato-4-methoxybenzene: Contains a single isocyanate group and a methoxy group attached to the benzene ring.
1-Chloro-4-(2-isocyanatoethyl)benzene: Contains an isocyanate group and a chloro group attached to the benzene ring.
Uniqueness
1-Isocyanato-4-(2-isocyanatoethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it particularly useful in the production of polyurethanes. This dual functionality allows for the formation of cross-linked polymer networks, providing materials with superior mechanical properties.
Propiedades
Número CAS |
114096-85-4 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1-isocyanato-4-(2-isocyanatoethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-6-5-9-1-3-10(4-2-9)12-8-14/h1-4H,5-6H2 |
Clave InChI |
NRQALCHWWZJDFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


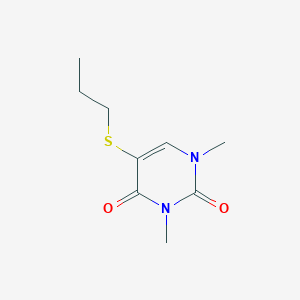
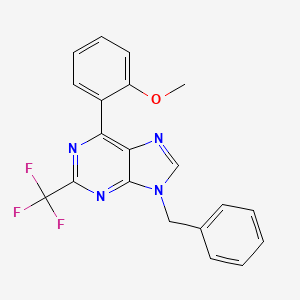
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
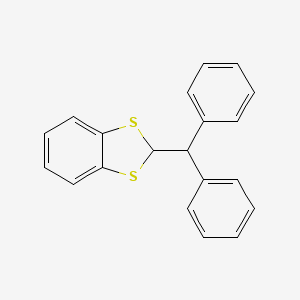
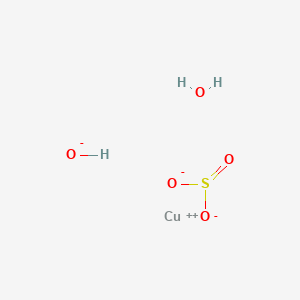
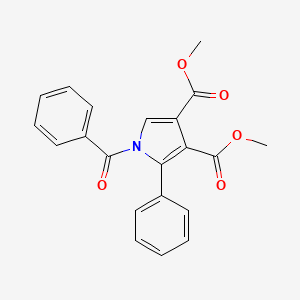
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
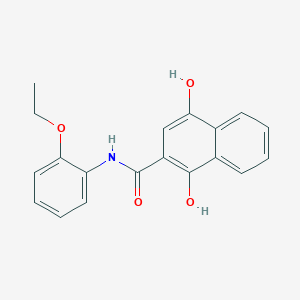
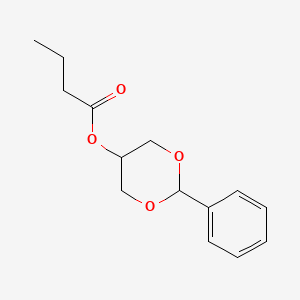
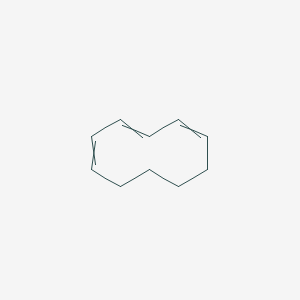
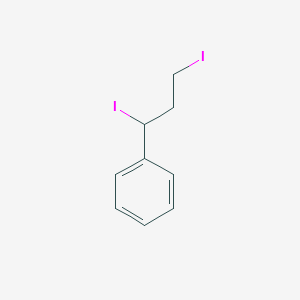
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
